molecular formula C23H25ClN4O3 B2818869 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1286706-03-3

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2818869
CAS No.: 1286706-03-3
M. Wt: 440.93
InChI Key: VFMVGZXPPMOJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a morpholino moiety. The acetamide side chain is functionalized with a 2-methoxy-5-methylphenyl group. The morpholino ring enhances solubility and metabolic stability, while the 4-chlorophenyl group may contribute to hydrophobic interactions in biological targets . Its synthesis likely involves multi-step reactions, including pyrazole ring formation and substitution, similar to methods described for morpholino-containing analogs .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-16-3-8-21(30-2)20(13-16)25-22(29)15-28-14-19(17-4-6-18(24)7-5-17)23(26-28)27-9-11-31-12-10-27/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMVGZXPPMOJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations and Implications:
Compound Name / ID Core Structure Substituents Key Features
Target Compound Pyrazole - 4-(4-Cl-phenyl)
- 3-Morpholino
- Acetamide (2-methoxy-5-methylphenyl)
Enhanced solubility (morpholino), moderate lipophilicity (Cl-phenyl, methoxy)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - 4-Cl-phenyl
- 3-Cyano
- Acetamide (2-chloro)
Higher electronegativity (cyano), rigid crystal packing (N–H⋯O bonds)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide Pyrazole - 1,2,4-Oxadiazolyl
- Methylsulfanyl
- Acetamide (2-Cl-4-Me-phenyl)
Increased steric bulk (oxadiazole), potential redox activity (methylsulfanyl)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide Pyrazole - Thiazole linkage
- Methyl-phenyl
Conformational flexibility (thiazole), π-π stacking (phenyl)

Key Observations :

  • The morpholino group in the target compound improves aqueous solubility compared to the cyano group in , which may reduce bioavailability due to higher crystallinity.
  • Methylsulfanyl groups (e.g., in ) may confer metabolic liability compared to the stable morpholino ether in the target compound.
Pharmacological Advantages:
  • Morpholino Group: Enhances solubility and reduces first-pass metabolism compared to non-polar substituents (e.g., methylsulfanyl in ) .
  • 4-Chlorophenyl Group : Balances lipophilicity for membrane penetration without excessive hydrophobicity .
  • 2-Methoxy-5-Methylphenyl Acetamide : May reduce cytotoxicity compared to halogenated analogs (e.g., 2-Cl in ) due to lower electrophilicity.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:

  • Functionalization of the pyrazole ring with 4-chlorophenyl and morpholine groups under controlled pH (8–9) and temperature (60–80°C) to avoid side reactions like ring oxidation or unwanted substitutions .
  • Acetamide coupling via nucleophilic acyl substitution between the pyrazole intermediate and the 2-methoxy-5-methylaniline derivative. This requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to ensure high yields .
  • Purification challenges arise due to polar byproducts; column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH2 groups) and the acetamide carbonyl (δ 168–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C21H23ClN4O3: 427.1542) and detects isotopic patterns consistent with chlorine .
  • IR spectroscopy : Confirms acetamide C=O stretching (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like pyrazole functionalization .
  • Machine learning (ML) : Trained on datasets of similar acetamide syntheses, ML models recommend optimal solvent systems (e.g., DMF vs. THF) and catalyst ratios to maximize yield .
  • Reaction path sampling : Reduces trial-and-error by simulating intermediates, such as morpholine ring conformation during coupling, to avoid steric hindrance .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Comparative bioassays : Test the compound alongside structurally validated analogs (e.g., triazole or thiazole derivatives) under standardized conditions (e.g., IC50 in kinase inhibition assays) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products, especially in the morpholine or acetamide moieties .
  • Structural validation : Cross-reference crystallographic data (e.g., bond angles in the pyrazole ring) with computational docking results to confirm target binding modes .

Advanced: What statistical approaches are recommended for designing experiments to study this compound’s SAR?

Answer:

  • Factorial design : Screen variables like substituent position (e.g., methoxy vs. methyl groups on the phenyl ring) and reaction time to identify dominant factors in bioactivity .
  • Response surface methodology (RSM) : Optimize synthetic parameters (e.g., temperature, catalyst loading) for high-purity batches, minimizing cytotoxicity from impurities .
  • Principal component analysis (PCA) : Correlate structural descriptors (e.g., logP, topological polar surface area) with pharmacokinetic data to prioritize derivatives for in vivo testing .

Advanced: How does the morpholine moiety influence this compound’s pharmacokinetic properties?

Answer:

  • Solubility : The morpholine ring enhances aqueous solubility via hydrogen bonding, critical for oral bioavailability. LogP reductions (~0.5–1.0 units) are observed compared to non-morpholine analogs .
  • Metabolic stability : Morpholine is susceptible to oxidation by CYP3A4; substituents like 4-chlorophenyl may slow degradation, as shown in microsomal stability assays .
  • Tissue penetration : Molecular dynamics simulations suggest the morpholine’s compact conformation improves blood-brain barrier permeability in neurotargeted studies .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

  • Kinase inhibition : Structural analogs (e.g., triazole-pyridazine derivatives) show activity against JAK2 and PI3Kδ due to acetamide binding to ATP pockets .
  • Anti-inflammatory effects : Morpholine-containing compounds inhibit COX-2 and TNF-α in murine models, linked to the pyrazole core’s electron-deficient nature .
  • Antimicrobial potential : Chlorophenyl groups disrupt bacterial membrane integrity, as seen in MIC assays against S. aureus .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

  • Lyophilization : Stable for >24 months at -20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the acetamide group .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH) identify major degradants (e.g., morpholine ring oxidation products) via UPLC-PDA .
  • Formulation : Encapsulation in PEGylated liposomes reduces exposure to light and moisture, improving shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.